5-Methylisoxazole

Vue d'ensemble

Description

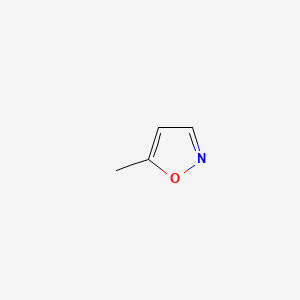

5-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions in the ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylisoxazole can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by ring closure with hydroxylamine under alkaline conditions .

Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their reduced reaction times and lower energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can yield dihydroisoxazoles.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxazoles.

Reduction: Formation of dihydroisoxazoles.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Methylisoxazole serves as a key structural component in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in anti-inflammatory and antibacterial contexts.

Anti-Inflammatory Agents

Recent studies have synthesized novel derivatives of this compound and evaluated their anti-inflammatory properties. For instance, a study identified several compounds derived from this compound that exhibited varying degrees of anti-inflammatory activity. Among these, one compound demonstrated superior potency, suggesting potential for therapeutic use in treating inflammatory diseases .

Antibacterial Activity

The compound also plays a crucial role in the synthesis of sulfonamide antibiotics, particularly sulfamethoxazole. It acts as an intermediate in the production of 3-amino-5-methylisoxazole, which is essential for enhancing the antibacterial efficacy of these drugs against various infections, including urinary tract infections and respiratory tract infections .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, which often involve multiple steps and reagents. One notable method includes chlorination followed by decoupling processes to yield 3-amino-5-methylisoxazole with a yield of up to 95% under optimized conditions . This compound is not only valuable as a pharmaceutical intermediate but also serves as a precursor for synthesizing other biologically active molecules.

Environmental Impact Studies

Research has highlighted the environmental persistence of certain derivatives of this compound, particularly 3-amino-5-methylisoxazole, which has been identified as a harmful intermediate during the degradation of sulfamethoxazole in wastewater treatment processes . Understanding its degradation pathways is crucial for assessing its ecological impact and developing strategies for remediation.

Case Studies and Research Findings

Numerous studies have documented the biological evaluations and molecular modeling of this compound derivatives:

- Case Study on Anti-Inflammatory Compounds : A study synthesized several derivatives and conducted molecular modeling to understand their interactions with biological targets like trypsin and serum albumin. This research provided insights into optimizing these compounds for enhanced therapeutic efficacy .

- Environmental Degradation Research : Investigations into the degradation characteristics of 3-amino-5-methylisoxazole revealed its persistence in environmental settings, emphasizing the need for further research into its ecological effects and degradation mechanisms .

Comparative Analysis of Derivatives

The following table summarizes key findings from recent research on different derivatives of this compound regarding their biological activities:

| Compound Name | Biological Activity | Potency Level | Notes |

|---|---|---|---|

| Compound 1 | Anti-inflammatory | Moderate | Derived from this compound |

| Compound 2 | Anti-inflammatory | Low | Least potent among tested compounds |

| Compound 13 | Anti-inflammatory | High | Exhibited greatest potency |

| 3-Amino-5-Methylisoxazole | Antibacterial | High | Key intermediate in sulfonamide synthesis |

Mécanisme D'action

The mechanism of action of 5-Methylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound with similar structural features but without the methyl group.

3-Amino-5-methylisoxazole: A derivative with an amino group at the third position.

5-Amino-3-methylisoxazole: Another derivative with an amino group at the fifth position

Uniqueness: 5-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the fifth position influences its electronic properties and interaction with biological targets .

Activité Biologique

5-Methylisoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, particularly focusing on their anti-inflammatory, anticancer, antifungal, and antiviral properties.

Chemical Structure and Properties

This compound is characterized by its five-membered ring containing one nitrogen and one oxygen atom. Its chemical formula is , with a molecular weight of approximately 85.09 g/mol. This structure contributes to its reactivity and interaction with various biological targets.

Synthesis of this compound Derivatives

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study synthesized novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives, which were screened for anti-inflammatory activity. Among these derivatives, compound 13 exhibited the highest potency in reducing inflammation, while molecular modeling studies provided insights into the binding interactions with biological targets such as trypsin and bovine serum albumin .

Anti-Inflammatory Activity

Research has demonstrated that certain derivatives of this compound possess significant anti-inflammatory properties. In a study evaluating various compounds, those containing the isoxazole ring showed promising results in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of isoxazole-amide analogues were synthesized and tested against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and Hep3B (liver). Notably, compounds 2d and 2e demonstrated potent cytotoxicity with half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells. These compounds induced apoptosis in cancer cells while reducing necrosis rates significantly .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| 2d | HeLa | 15.48 | Apoptosis induction |

| 2e | Hep3B | 23.00 | Apoptosis induction |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

Antifungal Activity

The antifungal properties of some this compound derivatives have also been explored. One study reported that a specific derivative exhibited antifungal activity against several species, including Chrysoporium tropicum and Trichophyton rubrum. This indicates the potential use of these compounds in treating fungal infections .

Antiviral Activity

Recent investigations into the antiviral effects of isoxazole derivatives revealed promising results against plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). A notable compound demonstrated enhanced protective effects and increased chlorophyll content in infected tobacco plants, suggesting its utility in agricultural applications as well .

Case Studies

- Anti-Inflammatory Study : A study synthesized various thiazole derivatives incorporating the isoxazole ring and evaluated their anti-inflammatory effects using animal models. The findings indicated a significant reduction in inflammation markers in treated groups compared to controls .

- Cytotoxicity Assessment : In vitro assays were conducted on multiple cancer cell lines using synthesized isoxazole derivatives. The results highlighted the effectiveness of specific compounds in inducing apoptosis while sparing normal cells, showcasing their therapeutic potential .

- Fungal Infection Treatment : Clinical evaluations of antifungal compounds derived from this compound were performed on patients with dermatophyte infections. The results demonstrated a marked improvement in symptoms following treatment with these compounds .

Propriétés

IUPAC Name |

5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQOIYCTCOEHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064000 | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-44-6 | |

| Record name | 5-Methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylisoxazole?

A1: The molecular formula of this compound is C4H5NO, and its molecular weight is 83.09 g/mol.

Q2: Are there any spectroscopic data available for this compound and its derivatives?

A2: Yes, research articles report using techniques like IR and 1H NMR to confirm the structures of newly synthesized this compound derivatives []. X-ray crystallography has also been employed to determine the structure of specific derivatives like N-[this compound amino-3-yl]-3,5-di-tert-butylsalicylaldimine [].

Q3: What happens when this compound undergoes thermal decomposition?

A3: Studies using shock tubes have revealed that the primary products of this compound thermal decomposition are propionitrile and carbon monoxide. Other byproducts include ethane, methane, acetonitrile, and hydrogen cyanide. Interestingly, the presence of toluene doesn't impact the concentrations of propionitrile and acetonitrile, suggesting a lack of radical chain reactions in their formation [].

Q4: What is the main biological target of the drug Leflunomide?

A4: Leflunomide, a derivative of this compound-4-carboxamide, primarily targets dihydroorotate dehydrogenase (DHODH) []. This enzyme plays a crucial role in pyrimidine synthesis, and its inhibition is thought to be the primary mechanism behind Leflunomide's effects.

Q5: What are the concerns related to Leflunomide's metabolism?

A5: Two major concerns revolve around Leflunomide's metabolic pathway: potential liver toxicity and teratogenicity. These adverse effects are suspected to be linked to the cleavage of the N-O bond within the isoxazole ring during its conversion to the active metabolite, teriflunomide [].

Q6: Are there alternative scaffolds to the this compound-4-carboxamide core of Leflunomide being explored?

A6: Yes, researchers are investigating the this compound-3-carboxamide scaffold as a potentially safer alternative to Leflunomide's core structure []. Studies on a specific compound, UTL-5b, based on this scaffold, showed that it doesn't undergo N-O bond cleavage during metabolism and exhibits a lower acute toxicity profile compared to Leflunomide and teriflunomide [].

Q7: What are the pharmacological effects of this compound-3-carboxamide derivatives?

A7: Research indicates that these compounds, specifically UTL-5b, maintain significant pharmacological activities despite their structural difference from Leflunomide. They exhibit anti-inflammatory and antiarthritic effects, and some even show a potential for liver protection, unlike Leflunomide, which carries a risk of liver toxicity [].

Q8: How does this compound relate to the function of AMPA receptors?

A8: The compound α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) is a key excitatory neurotransmitter in the brain and acts on AMPA receptors. Several studies investigated the role of this compound derivatives, particularly as antagonists of AMPA receptors. These antagonists show potential in modulating AMPA receptor activity, suggesting possible therapeutic avenues for conditions involving glutamate excitotoxicity [, , , , , , , , ].

Q9: How do agonists of metabotropic glutamate receptors (mGluRs) influence APP processing?

A9: Research shows that activating mGluRs in rat brain cortical and hippocampal slices leads to an increase in the release of soluble amyloid precursor protein derivatives (APPs) []. This effect is mediated through protein kinase C (PKC)-dependent mechanisms.

Q10: What is the role of AMPA receptors in the control of growth hormone (GH) secretion?

A10: Studies on rats revealed that AMPA receptors play a stimulatory role in GH secretion throughout their lifespan []. This effect involves nitric oxide synthesis during the prepubertal stage and impacts pulsatile GH secretion in adulthood [].

Q11: How do serotonin receptors interact with AMPA receptors in the context of GH secretion?

A11: Research indicates that stimulating serotonin receptors, specifically 5-HT1 and 5-HT2 receptors, using specific agonists can inhibit the AMPA-stimulated GH secretion in prepubertal male rats []. Conversely, activating 5-HT3 receptors enhances the effect of AMPA on GH secretion [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.